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Compound of Interest

Compound Name: Butyl isonicotinate

Cat. No.: B087439

This technical guide provides an in-depth analysis of the spectroscopic data for butyl
isonicotinate (butyl pyridine-4-carboxylate), a key intermediate in pharmaceutical and
chemical synthesis. Designed for researchers, scientists, and professionals in drug
development, this document offers a detailed exploration of Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and
experimental integrity.

Introduction and Molecular Structure

Butyl isonicotinate (C10H13NOz2) is an ester of isonicotinic acid and butanol. Its structural
elucidation and purity assessment are paramount in synthetic chemistry, where unambiguous
characterization underpins the reliability of subsequent research and development.
Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose,
each offering a unique window into the molecule's atomic and functional composition. This
guide will dissect the *H NMR, 3C NMR, IR, and MS data, explaining not just the results, but
the rationale behind the spectral features.

The molecular structure of butyl isonicotinate consists of a pyridine ring substituted at the 4-
position with a butyl ester group. This combination of an aromatic heterocycle and an aliphatic
ester chain gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of butyl isonicotinate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules, providing detailed information about the chemical environment, connectivity, and
stereochemistry of hydrogen (*H) and carbon (*3C) atoms.

Proton (*H) NMR Spectroscopy

1H NMR spectroscopy reveals the number of different types of protons in a molecule, their
relative numbers, their electronic environment, and the number of neighboring protons.

A standard protocol for acquiring a high-resolution *H NMR spectrum involves dissolving a
small amount of the analyte in a deuterated solvent, which is "invisible" in *H NMR, and placing

it in a strong, uniform magnetic field.
Caption: Standard workflow for tH NMR data acquisition.

The *H NMR spectrum of butyl isonicotinate, typically recorded in CDClIs, shows five distinct
signals corresponding to the five non-equivalent proton environments in the molecule.
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. . . Coupling
Signal Chemical Shift Lo .
. Multiplicity Integration Constant (J,
Assignment (0, ppm)
Hz)
H-2, H-6
o ~8.78 Doublet (d) 2H ~6.0
(Pyridine)
H-3, H-5
o ~7.85 Doublet (d) 2H ~6.0
(Pyridine)
O-CHz-CHz2-CHz2- )
~4.36 Triplet (t) 2H ~6.7
CHs
O-CH2-CHz2-CHa-
~1.77 Sextet (or m) 2H ~7.0
CHs
0O-CH2-CH2-CHz2-
~1.48 Sextet (or m) 2H ~7.4
CHs
O-CH2-CHz2-CHaz- )
~1.00 Triplet (t) 3H ~7.4

CHs

Data compiled from ChemicalBook.[1]
Expert Interpretation:

e Aromatic Protons (H-2, H-6, H-3, H-5): The pyridine ring protons appear in the downfield
region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons
adjacent to the electronegative nitrogen atom (H-2, H-6) are the most deshielded, appearing
at the lowest field (~8.78 ppm). The protons at positions 3 and 5 appear slightly upfield
(~7.85 ppm). Both signals are doublets because they are split by their respective single ortho
neighbors, a classic example of spin-spin coupling.[2]

» Butyl Chain Protons:

o The methylene protons attached to the ester oxygen (O-CH:z) are deshielded by this
electronegative atom, hence their signal appears at ~4.36 ppm. The signal is a triplet
because these protons are adjacent to a methylene group with two protons (n+1 rule:
2+1=3).[3][4]
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o The two internal methylene groups of the butyl chain appear as overlapping multiplets
(sextets) around 1.77 and 1.48 ppm. Their complex splitting arises from coupling to
protons on both adjacent carbons.

o The terminal methyl group protons (-CHs) are the most shielded, appearing at the highest
field (~1.00 ppm). This signal is a triplet because it is coupled to the adjacent methylene
group with two protons (2+1=3).[3][4]

Carbon-13 (**C) NMR Spectroscopy

13C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in
a molecule and their chemical environment.

The sample preparation for 133C NMR is identical to that for *H NMR. The acquisition, however,
requires different parameters due to the low natural abundance of the 13C isotope (~1.1%) and
its smaller gyromagnetic ratio. Proton decoupling is typically employed to simplify the spectrum
and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears
as a single line.

While a directly published 3C NMR spectrum for butyl isonicotinate is not readily available, a
reliable prediction can be made based on data from the closely related ethyl isonicotinate and
standard chemical shift correlation tables.[5][6][7] The key difference lies in the alkyl chain
signals.
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Carbon Assignment

Estimated Chemical Shift
(6, ppm)

Rationale

Typical range for ester

C=0 (Ester Carbonyl) ~165.0

carbonyls (165-180 ppm).[8]

o Quaternary carbon attached to

C-4 (Pyridine) ~138.0

the ester group.

Carbons adjacent to the
C-2, C-6 (Pyridine) ~150.0 nitrogen atom are highly

deshielded.

o Aromatic carbons deshielded

C-3, C-5 (Pyridine) ~123.0 ]

by ring current.

Carbon directly attached to the
0O-CH2-CH2-CH2-CHs ~65.5

ester oxygen.

Standard alkyl chain chemical
0O-CH2-CH2-CH2-CHs ~30.7 _

shift.

Standard alkyl chain chemical
O-CH2-CH2-CH2-CHs ~19.2 )

shift.

Terminal methyl carbon, most
O-CH2-CH2-CH2-CHs ~13.7

shielded in the alkyl chain.

Chemical shifts for the pyridine ring and carbonyl group are based on data for ethyl

isonicotinate.[5][9] Alkyl chain shifts are estimated from standard correlation tables.[10]

Expert Interpretation:

e The ester carbonyl carbon appears at the lowest field (~165.0 ppm) due to the strong

deshielding effect of the double-bonded oxygen.

e The aromatic carbons of the pyridine ring appear in the typical range of 120-150 ppm. The

carbons adjacent to the nitrogen (C-2, C-6) are the most downfield in this region.
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e The carbons of the butyl chain appear in the upfield region, with the carbon attached to the
oxygen (O-CHz2) being the most deshielded (~65.5 ppm) and the terminal methyl carbon
being the most shielded (~13.7 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the
presence of specific functional groups.

For a liquid sample like butyl isonicotinate, the simplest method is to prepare a thin film
("neat" sample) between two salt plates (e.g., NaCl or KBr), which are transparent to IR
radiation.

Place a drop of liquid
butyl isonicotinate on a salt plate

Place a second salt plate on top
to create a thin film

Mount the plates in the Acquire background spectrum
IR spectrometer's sample holder (air)

7
4
7
7/

7 for correction
’

y 4

Acquire sample spectrum)

Spectrum is plotted as
% Transmittance vs. Wavenumber (cm~1)

Click to download full resolution via product page

Caption: Workflow for acquiring a neat liquid IR spectrum.
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The IR spectrum of butyl isonicotinate will show characteristic absorption bands
corresponding to its ester and pyridine functionalities.

Wavenumber . . . .

Bond Vibration Functional Group Intensity
(cm™)
~3050-3100 C-H stretch (aromatic)  Pyridine Ring Medium-Weak
~2870-2960 C-H stretch (aliphatic) Butyl Group Strong
~1725-1735 C=0 stretch Ester Very Strong, Sharp
~1600, ~1470 C=C, C=N stretch Pyridine Ring Medium
~1275, ~1100 C-O stretch Ester Strong

Data based on characteristic absorption frequencies for esters and aromatic compounds.
Expert Interpretation:

e The most prominent and diagnostic peak in the spectrum is the very strong, sharp absorption
around 1730 cm™1, which is characteristic of the C=0 (carbonyl) stretching vibration of a
saturated ester.

e The presence of the butyl group is confirmed by the strong C-H stretching bands just below
3000 cm~1 (~2870-2960 cm™1).

e The aromatic pyridine ring is identified by the weaker C-H stretches above 3000 cm~—* and
the characteristic C=C and C=N ring stretching vibrations around 1600 cm~1.

e Two strong bands in the fingerprint region, around 1275 cm~1 and 1100 cm™1, are due to the
C-O stretching vibrations of the ester group, providing further confirmation of this
functionality.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules and their fragments. It provides information about the molecular
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weight and the fragmentation pattern, which can be used to deduce the structure of the
compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile
compounds like butyl isonicotinate. The compound is first vaporized and separated from
other components in a gas chromatograph before entering the mass spectrometer, where it is
typically ionized by electron impact (El).

The molecular formula of butyl isonicotinate is C10H13NO2z, with a molecular weight of 179.22

g/mol .
Proposed . Relative
miz Interpretation
Fragment Abundance
179 [C10H13NO2]*e Molecular lon (M*e) Low
Loss of butene (CaHs)
124 [CeHaNOz]* via McLafferty High

rearrangement

Loss of the butyl )
123 [CeHaNO2]* ) High
radical (¢CaHo)

Loss of the butoxy
106 [CeHaNO]*e ) Base Peak
radical (*OCaHo)

78 [CsHaN]* Pyridyl cation Medium

Butene radical cation
56 [CaHs]*e from McLafferty Medium

rearrangement

Data compiled from PubChem and ChemicalBook.[1]

Expert Interpretation & Fragmentation Pathway: The fragmentation of butyl isonicotinate
under electron impact (El) is governed by the stability of the resulting ions and neutral
fragments. The pyridine ring and the ester group are the primary sites of fragmentation.
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Molecular lon (m/z 179): The initial ionization produces the molecular ion, which is often of
low abundance for esters.

a-Cleavage (m/z 106): The most favorable cleavage occurs at the bond between the
carbonyl carbon and the ester oxygen, leading to the loss of the butoxy radical (¢OCaHo).
This results in the highly stable isonicotinoyl cation ([CeHsaNCQO]*) at m/z 106, which is
typically the base peak (most abundant fragment).[5]

McLafferty Rearrangement (m/z 124): A characteristic rearrangement for esters with a y-
hydrogen on the alkyl chain. A hydrogen atom from the y-carbon of the butyl group is
transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule
(CaHs) and the formation of a radical cation of isonicotinic acid at m/z 124.[5]

Loss of Alkyl Radical (m/z 123): Cleavage of the O-alkyl bond results in the loss of a butyl
radical (*CaHo), forming the protonated isonicotinic acid cation at m/z 123.

Butyl Isonicotinate

[M]*e
m/z =179
- *OCaHo | .CaH - CaHs
(a-cleavage) e McLafferty)
Isonicotinoyl Cation L .
[CeHaNCOJ* [CsHaNCOOH]* Isonicotinic Acid lon
m/z = 106 miz = 123 [CeHaNCOOH]*»
(Base Peak) m/z =124
co-product
Butene
[CaHs]*e
m/z = 56

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Ethyl Nicotinate | CBHINOZ2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 3. scs.illinois.edu [scs.illinois.edu]

e 4. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]

e 5. compoundchem.com [compoundchem.com]

e 6. organicchemistrydata.org [organicchemistrydata.org]
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e 9. chem.libretexts.org [chem.libretexts.org]

e 10. Ethyl isonicotinate | CBHINO2 | CID 15291 - PubChem [pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Butyl
Isonicotinate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087439#spectroscopic-data-nmr-ir-ms-of-butyl-
isonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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